molecular formula C6H14Cl2N4 B2587218 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride CAS No. 1971124-39-6

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride

Cat. No.: B2587218
CAS No.: 1971124-39-6
M. Wt: 213.11
InChI Key: SGBUUHYQJQZIEF-UHFFFAOYSA-N
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Description

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with methylating agents. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: A precursor in the synthesis of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine.

    Tris(3-hydroxypropyltriazolylmethyl)amine: Another triazole derivative with different substituents.

Uniqueness

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMGLGAHBAHRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971124-39-6
Record name 3-(5-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride
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